molecular formula C21H19N3O3S B2515282 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide CAS No. 872695-51-7

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide

Cat. No. B2515282
CAS RN: 872695-51-7
M. Wt: 393.46
InChI Key: JKBPCRRBURVUSQ-UHFFFAOYSA-N
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Description

The compound 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide is a synthetic molecule that may be of interest in the field of medicinal chemistry due to its structural features, which include a pyridazine ring, a dioxole moiety, and an acetamide group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be useful in understanding the synthesis and properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds, such as 2-benzofuran-2-ylacetamides, has been achieved through cascade reactions involving sequential Pd(0)-catalyzed deallylation and Pd(II)-catalyzed aminocarbonylative heterocyclization starting from 1-(2-allyloxyaryl)-2-yn-1-ols and amines in the presence of CO . This method, based on sequential homobimetallic catalysis, could potentially be adapted for the synthesis of 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using techniques such as 1H NMR, FTIR, MS, and elemental analysis . These methods provide detailed information about the molecular framework and functional groups present in the compound. For the compound , similar analytical techniques would be employed to confirm the structure and to ensure the correct heterocyclic and acetamide functionalities are present.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the presence of different substituents on the heterocyclic rings. The papers do not directly address the reactivity of the specific compound mentioned, but they do suggest that the presence of electron-donating or electron-withdrawing groups can affect the acidity and basicity of the molecule, as well as its behavior in subsequent chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their acidity constants, can be determined using UV spectroscopic studies . The pKa values provide insight into the compound's protonation states, which are important for understanding its behavior in biological systems and its potential as a drug precursor. For 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide, similar studies would be necessary to determine its physical and chemical properties, which could influence its solubility, stability, and pharmacokinetic profile.

Scientific Research Applications

Anti-HIV Activity

The compound's structural similarity to derivatives that have shown anti-HIV activity is notable. A study on pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, including those with a benzo[d][1,3]dioxol-5-yl group, revealed improved anti-HIV activity upon modification of accessory groups. These derivatives were more effective against several strains of HIV-1 and HIV-2 compared to the parent compound, indicating the potential for compounds with similar structural features to exhibit anti-HIV properties (Mizuhara et al., 2012).

Antioxidant Activity

Compounds featuring the benzo[d][1,3]dioxol-5-yl moiety have been utilized in the synthesis of fused heterocyclic compounds with significant antioxidant activities. For instance, derivatives synthesized from 6-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile showed promising antioxidant effects, highlighting the potential of such structures in developing antioxidant agents (Salem et al., 2015).

Antimicrobial and Anticancer Agents

Research on 2-substituted benzimidazole derivatives, which share structural characteristics with the compound , demonstrated a range of biological activities including antimicrobial and anticancer effects. The synthesis of novel compounds containing both the pharmacophores of tetrahydropyridine (THP) and benzimidazole suggested potential efficacy as anticancer agents, underscoring the versatility of this chemical framework in drug development (Farah et al., 2011).

Anticonvulsant Properties

The benzo[d][1,3]dioxol-5-yl group has also been incorporated into compounds evaluated for anticonvulsant activity. Studies on dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylates, as potential anticonvulsants, revealed that certain derivatives exhibited significant anticonvulsant and antioxidant activities. This suggests that similar structural derivatives could be explored for their efficacy in neurological disorders (Prasanthi et al., 2013).

Antibacterial Agents

Further exploration into derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, which share a thematic chemical lineage with the compound of interest, showed significant antibacterial activity. This indicates the compound's potential utility in designing new antibacterial agents, leveraging the structural features for enhanced microbial inhibition (Ramalingam et al., 2019).

Future Directions

The future research directions for this compound could include studying its potential uses, such as in pharmaceuticals or materials science, as well as optimizing its synthesis process .

properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c25-20(22-11-10-15-4-2-1-3-5-15)13-28-21-9-7-17(23-24-21)16-6-8-18-19(12-16)27-14-26-18/h1-9,12H,10-11,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBPCRRBURVUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide

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